![molecular formula C21H20N2O3S2 B2684888 7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide CAS No. 954820-02-1](/img/structure/B2684888.png)
7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide” belongs to a class of compounds known as thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are known for their various pharmaceutical applications, including antimicrobial, anticancer, antioxidant, analgesic, antibacterial, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The solid formed is then filtered off, dried, and recrystallized from an appropriate solvent .Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The molecular electrostatic potential (MEP) indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They are used as starting materials for the synthesis of a variety of heterocyclic compounds of physiological importance .Scientific Research Applications
Thiazoles are a type of organic compound that have been found to have diverse biological activities . They have been used in the development of various drugs with a wide range of therapeutic applications, including:
- Antimicrobial Drugs : Thiazoles have been used in the development of antimicrobial drugs, such as sulfathiazole .
- Antiretroviral Drugs : Thiazoles have been used in the development of antiretroviral drugs, such as Ritonavir .
- Antifungal Drugs : Thiazoles have been used in the development of antifungal drugs, such as Abafungin .
- Antineoplastic Drugs : Thiazoles have been used in the development of antineoplastic drugs, such as Tiazofurin .
- Antioxidant, Analgesic, Anti-inflammatory Drugs : Thiazoles have been used in the development of drugs with antioxidant, analgesic, and anti-inflammatory properties .
- Neuroprotective and Anti-neuroinflammatory Agents : Thiazoles have been used in the development of neuroprotective and anti-neuroinflammatory agents .
Future Directions
Thiazoles are a promising class of compounds in medicinal chemistry due to their wide range of biological activities . Future research could focus on the design, synthesis, and development of new thiazole derivatives with enhanced therapeutic potential. Additionally, more studies are needed to fully understand the mechanism of action and safety profile of these compounds .
properties
IUPAC Name |
7-(4-methoxyphenyl)-N-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-12-3-7-14(8-4-12)22-19(24)16-11-27-20-18(28-21(25)23-20)17(16)13-5-9-15(26-2)10-6-13/h3-10,16-17H,11H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXKEEFIVLWQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CSC3=C(C2C4=CC=C(C=C4)OC)SC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B2684807.png)
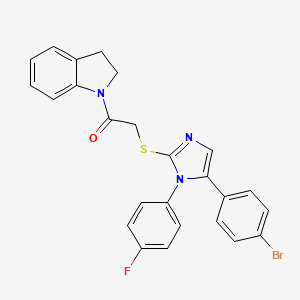
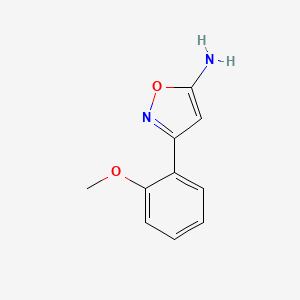
![6-sulfanylidene-7-[(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}phenyl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2684811.png)
![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2684812.png)

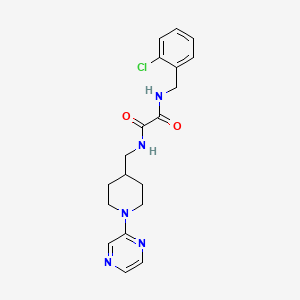
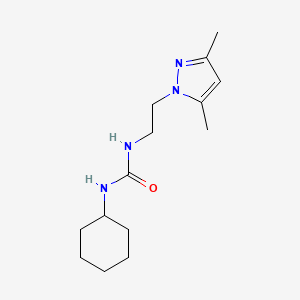
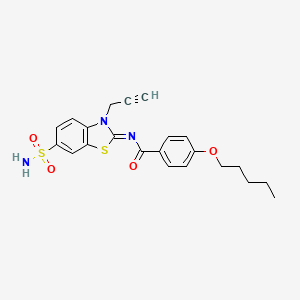


![4-(N-benzyl-N-ethylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2684822.png)
![(7-Azabicyclo[2.2.1]heptan-1-YL)methanol hcl](/img/structure/B2684825.png)
![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2684826.png)